4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
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Overview
Description
4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Isoforms Inhibition
The compound is a potential candidate for inhibiting specific Cytochrome P450 (CYP) isoforms, which are essential for drug metabolism. This inhibition can prevent drug-drug interactions when multiple drugs are administered, ensuring safer and more effective pharmacotherapy (Khojasteh et al., 2011).
Role in Stereochemistry of Pharmacological Agents
The compound's structure, especially the pyrrolidin-2-one pharmacophore, is crucial for its activity as a central nervous system agent. Its stereochemistry significantly impacts its biological properties, indicating the importance of specific configurations for pharmacological efficacy (Veinberg et al., 2015).
Antitubercular Activity
Derivatives of the compound have shown promising results against various mycobacteria strains, indicating potential applications in the treatment of tuberculosis and the design of new anti-TB compounds (Asif, 2014).
Synthesis of Novel CNS Acting Drugs
The compound's functional chemical groups could be used as lead molecules for synthesizing new compounds with potential Central Nervous System (CNS) activities, addressing the increasing incidence of CNS disorders (Saganuwan, 2017).
Scaffold in Synthesis of Heterocycles
The compound serves as a versatile scaffold for synthesizing heterocycles like pyrazolo-imidazoles, -thiazoles, and spiropyrans. This unique reactivity makes it valuable for generating a wide range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Formation and Fate of PhIP
The compound is involved in the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a product of the Maillard reaction between phenylacetaldehyde and creati(ni)ne. Understanding the chemistry of PhIP formation and elimination contributes to insights into food toxicants and their interaction with lipids and carbohydrates (Zamora & Hidalgo, 2015).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the preparation of selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents. Dipeptidylpeptidase 4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target through a specific binding site, leading to changes in the target’s function.
Biochemical Pathways
Based on the potential target, it can be inferred that the compound may influence the incretin pathway, which plays a crucial role in glucose homeostasis .
Result of Action
If the compound acts as a dipeptidylpeptidase 4 inhibitor, it could potentially prolong the action of incretin hormones, leading to a decrease in blood glucose levels .
Properties
IUPAC Name |
4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-25-19(12-17(24-25)14-5-3-2-4-6-14)21(28)26-10-8-16(13-26)29-15-7-9-23-18(11-15)20(22)27/h2-7,9,11-12,16H,8,10,13H2,1H3,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWYIRZIJLANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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